molecular formula C23H31ClN2O B13446965 a-Methyl Fentanyl-d3 Hydrochloride

a-Methyl Fentanyl-d3 Hydrochloride

Cat. No.: B13446965
M. Wt: 390.0 g/mol
InChI Key: AYZIIWODJOXKNC-NIIDSAIPSA-N
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Description

a-Methyl Fentanyl-d3 Hydrochloride: is a synthetic opioid analgesic and a deuterated analog of a-Methyl Fentanyl. This compound is structurally similar to fentanyl, a potent opioid used for pain management. The deuterium substitution in this compound enhances its stability and provides unique pharmacokinetic properties, making it valuable for scientific research and forensic applications .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of a-Methyl Fentanyl-d3 Hydrochloride typically involves a multi-step process. The general synthetic route includes:

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. Optimization of reaction conditions and the use of efficient catalysts are crucial for high yield and purity .

Chemical Reactions Analysis

Types of Reactions: a-Methyl Fentanyl-d3 Hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction typically produces alcohols .

Scientific Research Applications

a-Methyl Fentanyl-d3 Hydrochloride has several scientific research applications:

Mechanism of Action

a-Methyl Fentanyl-d3 Hydrochloride exerts its effects by binding to opioid receptors, particularly the mu-opioid receptor. This binding activates G-protein coupled receptors, leading to the inhibition of adenylate cyclase and a decrease in intracellular cAMP levels. This results in the inhibition of nociceptive neurotransmitter release, providing analgesic effects. The deuterium substitution enhances the compound’s stability and alters its metabolic profile .

Comparison with Similar Compounds

Uniqueness: a-Methyl Fentanyl-d3 Hydrochloride’s uniqueness lies in its deuterium substitution, which provides enhanced stability and unique pharmacokinetic properties. This makes it a valuable tool for scientific research and forensic applications .

Properties

Molecular Formula

C23H31ClN2O

Molecular Weight

390.0 g/mol

IUPAC Name

3,3,3-trideuterio-N-phenyl-N-[1-(1-phenylpropan-2-yl)piperidin-4-yl]propanamide;hydrochloride

InChI

InChI=1S/C23H30N2O.ClH/c1-3-23(26)25(21-12-8-5-9-13-21)22-14-16-24(17-15-22)19(2)18-20-10-6-4-7-11-20;/h4-13,19,22H,3,14-18H2,1-2H3;1H/i1D3;

InChI Key

AYZIIWODJOXKNC-NIIDSAIPSA-N

Isomeric SMILES

[2H]C([2H])([2H])CC(=O)N(C1CCN(CC1)C(C)CC2=CC=CC=C2)C3=CC=CC=C3.Cl

Canonical SMILES

CCC(=O)N(C1CCN(CC1)C(C)CC2=CC=CC=C2)C3=CC=CC=C3.Cl

Origin of Product

United States

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